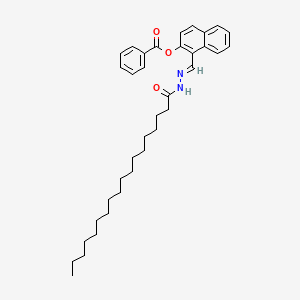
1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with a molecular formula of C32H46N2O3. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate typically involves the reaction of stearoyl chloride with carbohydrazide, followed by the reaction with 2-naphthyl benzoate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Stearoylcarbohydrazonoyl)phenyl benzoate
- Methyl 4-(2-Stearoylcarbohydrazonoyl)benzoate
- 2-Methoxy-4-(2-Stearoylcarbohydrazonoyl)phenyl benzoate
Uniqueness
1-(2-Stearoylcarbohydrazonoyl)-2-naphthyl benzoate stands out due to its unique naphthyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C36H48N2O3 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
[1-[(E)-(octadecanoylhydrazinylidene)methyl]naphthalen-2-yl] benzoate |
InChI |
InChI=1S/C36H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-35(39)38-37-29-33-32-25-21-20-22-30(32)27-28-34(33)41-36(40)31-23-17-16-18-24-31/h16-18,20-25,27-29H,2-15,19,26H2,1H3,(H,38,39)/b37-29+ |
InChI Key |
DTKFSGMVEXWHFJ-SMTCOIIISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















